![molecular formula C18H18Cl2N2O5 B14009232 Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate] CAS No. 6942-00-3](/img/structure/B14009232.png)
Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential reactivity and interaction with different biological and chemical systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate typically involves the reaction of 3-chlorophenyl isocyanate with 2-(2-hydroxyethoxy)ethyl carbamate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the integrity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This involves the gain of electrons or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while reduction could produce dechlorinated derivatives.
Aplicaciones Científicas De Investigación
2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in synthetic chemistry to explore new reaction pathways and products.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include signal transduction mechanisms that lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]
- 3-chlorophenyl isocyanate derivatives
Uniqueness
Compared to similar compounds, 2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate stands out due to its specific structural configuration, which imparts unique reactivity and interaction profiles. This makes it particularly valuable in research and industrial applications.
Propiedades
Número CAS |
6942-00-3 |
|---|---|
Fórmula molecular |
C18H18Cl2N2O5 |
Peso molecular |
413.2 g/mol |
Nombre IUPAC |
2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C18H18Cl2N2O5/c19-13-3-1-5-15(11-13)21-17(23)26-9-7-25-8-10-27-18(24)22-16-6-2-4-14(20)12-16/h1-6,11-12H,7-10H2,(H,21,23)(H,22,24) |
Clave InChI |
JCMRQWGIMATFIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=O)OCCOCCOC(=O)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


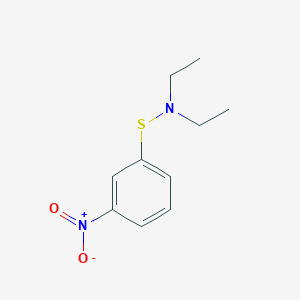
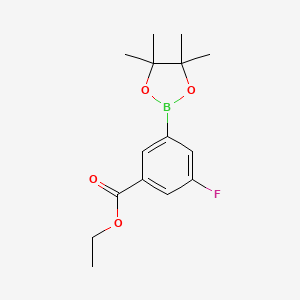
![Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14009164.png)

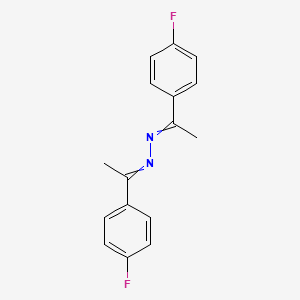
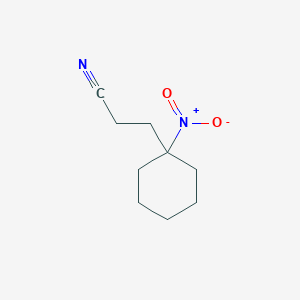
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14009200.png)
![Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate](/img/structure/B14009205.png)
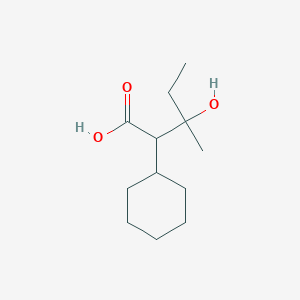

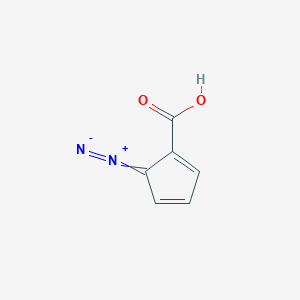

![n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine](/img/structure/B14009235.png)
![2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate](/img/structure/B14009236.png)
